molecular formula C19H14O3S B2457437 5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one CAS No. 848216-78-4

5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one

Cat. No.: B2457437
CAS No.: 848216-78-4
M. Wt: 322.38
InChI Key: CNEVPARHIUXNQD-UHFFFAOYSA-N
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Description

5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one is a versatile chemical compound utilized in diverse scientific research. Its unique properties enable groundbreaking advancements across various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one is utilized in various scientific research applications, including:

    Chemistry: The compound serves as a building block for synthesizing complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Hydroxy-7,8-dimethyl-4-phenylnaphtho[2,1-d][1,3]oxathiol-2-one include other naphtho[2,1-d][1,3]oxathiol derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-hydroxy-7,8-dimethyl-4-phenylbenzo[g][1,3]benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3S/c1-10-8-13-14(9-11(10)2)17-18(23-19(21)22-17)15(16(13)20)12-6-4-3-5-7-12/h3-9,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEVPARHIUXNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C3=C(C(=C2O)C4=CC=CC=C4)SC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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